molecular formula C12H15NSi B3055868 5-(Trimethylsilyl)quinoline CAS No. 67532-97-2

5-(Trimethylsilyl)quinoline

Cat. No.: B3055868
CAS No.: 67532-97-2
M. Wt: 201.34 g/mol
InChI Key: GDKWUPQALNWMLH-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)quinoline is a compound that has a quinoline structure with a trimethylsilyl group attached . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been a topic of interest in both academia and industry . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a trimethylsilyl group attached . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume .


Chemical Reactions Analysis

Quinoline compounds, including this compound, can undergo various transformations such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Scientific Research Applications

Catalytic Applications

  • Cyanation of Quinoline Derivatives : 5-(Trimethylsilyl)quinoline has been used in oxidative C-H cyanation processes. In the presence of vanadium-containing heteropoly acids, cyanation preferentially occurs at the 4-position of quinoline derivatives, producing 4-cyanoquinolines (Yamaguchi et al., 2015).

  • Synthesis of Polysubstituted Indoles and Quinolines : Utilization of 2-ethynylanilines with a trimethylsilyl group leads to the formation of polysubstituted quinoline derivatives through an indium-promoted intermolecular dimerization (Sakai et al., 2008).

Synthesis of Complex Molecules

  • Pyrrolo[2,3-b]quinolines : Palladium-catalyzed heteroannulation using 1-trimethylsilyl internal alkynes and 2-amino-3-iodoquinoline derivatives produces pyrrolo[2,3-b]quinolines, with the trimethylsilyl group adjacent to the nitrogen atom in the pyrrole ring (Gee, Lee, & Yum, 2003).

  • Synthesis of Silicon-Containing Quinolines : A facile synthesis method using trimethylsilyl cyanide and zinc iodide catalysis has been developed to create silicon-containing trimethylsilylated quinolines (Dalavai & Khan, 2020).

Analytical Chemistry Applications

  • Gas Chromatography of α-Keto Acids : O-trimethylsilyl (TMS) quinoxalinols, including derivatives from this compound, are used in the gas chromatography of α-keto acids due to their stability and absence of stereoisomerism (Langenbeck, Möhring, & Dieckmann, 1975).

Miscellaneous Applications

  • Tetrahydrobenzo[g]quinolines Synthesis : Gold(I)-catalyzed cyclization of certain trimethylsilyl-containing compounds leads to the formation of tetrahydrobenzo[g]quinolines, significant in natural compounds (Nejrotti et al., 2019).

  • Substituted Pyridines and Quinolines Synthesis : Ruthenium-catalyzed conversion of amides to substituted pyridines and quinolines involves direct conversion to corresponding trimethylsilyl alkynyl imines (Movassaghi & Hill, 2006).

Mechanism of Action

While the specific mechanism of action for 5-(Trimethylsilyl)quinoline is not mentioned in the retrieved papers, quinolones, a class of compounds that includes quinoline derivatives, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .

Safety and Hazards

5-(Trimethylsilyl)quinoline is used for research and development purposes and is not intended for medicinal, household, or other uses . In case of exposure, it’s recommended to avoid contact with skin and eyes, avoid breathing mist, gas or vapors, and use personal protective equipment .

Future Directions

The synthesis of quinoline and its derivatives remains an active and growing area of interest . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Properties

IUPAC Name

trimethyl(quinolin-5-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NSi/c1-14(2,3)12-8-4-7-11-10(12)6-5-9-13-11/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKWUPQALNWMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497385
Record name 5-(Trimethylsilyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67532-97-2
Record name 5-(Trimethylsilyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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